3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a furan ring, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, which can be achieved through condensation reactions involving appropriate starting materials such as 2-aminobenzamide and glyoxal.
The final step involves the coupling of the furan-2-ylmethyl group to the imidazoquinazoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions or direct alkylation reactions using furan-2-ylmethyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid as catalysts.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the chlorophenyl group may interact with hydrophobic pockets in the target protein, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the imidazoquinazoline ring.
Quinazolinones: These compounds have a quinazoline core but lack the imidazo ring, resulting in different chemical properties and biological activities.
Benzimidazoles: These compounds contain a benzimidazole core, which is structurally related but distinct from the imidazoquinazoline core.
Uniqueness
3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is unique due to its combination of functional groups, which confer a distinct set of chemical properties and biological activities. The presence of the chlorophenylmethylsulfanyl group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modification and biological investigation .
Biological Activity
The compound 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide (CAS Number: 1037289-04-5) is a complex organic molecule belonging to the imidazoquinazoline class. Its unique structural features, including a chlorophenyl group, a sulfanyl moiety, and a furan ring, suggest potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C28H25ClN4O3S, with a molecular weight of 533.0 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1037289-04-5 |
Molecular Formula | C28H25ClN4O3S |
Molecular Weight | 533.0 g/mol |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl group may facilitate hydrophobic interactions within target proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions in active sites. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that imidazoquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of electron-donating groups in the structure enhances the potency against various cancer cell lines .
Antimicrobial Properties
Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. The structure's unique features allow for effective binding to bacterial enzymes, inhibiting their function. For example, derivatives have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For instance, it may act as an α-glucosidase inhibitor, which is relevant for the treatment of type 2 diabetes mellitus (T2DM). Structural modifications can significantly influence inhibitory potency; compounds with specific substituents have shown improved activity .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Efficacy : Research demonstrated that analogs showed MIC values lower than standard antibiotics against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit α-glucosidase and showed promising results with significant inhibition percentages compared to control groups.
Properties
IUPAC Name |
3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-17-6-3-5-16(13-17)15-34-25-29-20-9-2-1-8-19(20)23-28-21(24(32)30(23)25)10-11-22(31)27-14-18-7-4-12-33-18/h1-9,12-13,21H,10-11,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRMVKKNJXQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)Cl)CCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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